

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Cat. No.: B1307868

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro group, an amine, and a trifluoromethylsulfonyl group, suggests a range of potential applications stemming from the unique electronic and steric properties conferred by these functional groups. The electron-withdrawing nature of both the nitro and trifluoromethylsulfonyl groups significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical structure, properties, and potential synthetic pathways. Due to the limited publicly available experimental data for this specific molecule, this guide also incorporates general principles regarding the roles of its constituent functional groups in drug design and chemical synthesis.

Chemical Structure and Properties

The chemical structure of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** is characterized by a benzene ring substituted with an amino group at position 1, a nitro group at position 2, and a trifluoromethylsulfonyl group at position 4.

Table 1: Physicochemical Properties of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**

Property	Value	Reference
CAS Number	400-23-7	[1]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₄ S	[1]
Molecular Weight	270.19 g/mol	[1]
Melting Point	129-130 °C	[1]
Appearance	Yellow crystalline solid	[1]
Predicted Boiling Point	395.0 ± 42.0 °C	[1]
Predicted Density	1.670 ± 0.06 g/cm ³	[1]
Predicted pKa	-5.30 ± 0.10	[1]

Note: Predicted values are based on computational models and may not reflect experimental results.

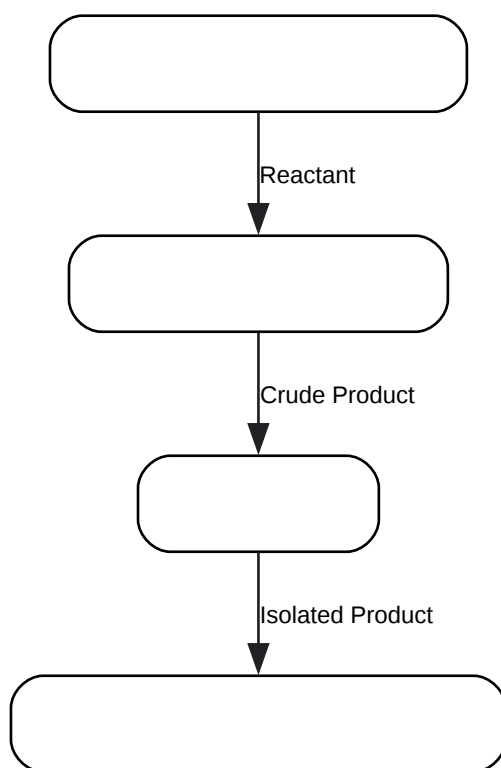
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Nitro-4-(trifluoromethylsulfonyl)aniline** are not readily available in the public domain. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound. For reference, the related compound, 2-Nitro-4-(trifluoromethyl)aniline, has been characterized by various spectroscopic methods[2][3][4].

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** is not explicitly described in readily accessible literature. However, a logical synthetic approach can be inferred from general organic chemistry principles and known transformations. A plausible synthetic route would likely involve the nitration of a suitable precursor, such as 4-(trifluoromethylsulfonyl)aniline.

Logical Synthesis Workflow



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Caption: A logical workflow for the synthesis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**.

General Experimental Considerations (Hypothetical Protocol)

Warning: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethylsulfonyl)aniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.
- **Nitration:** Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

- **Workup:** Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

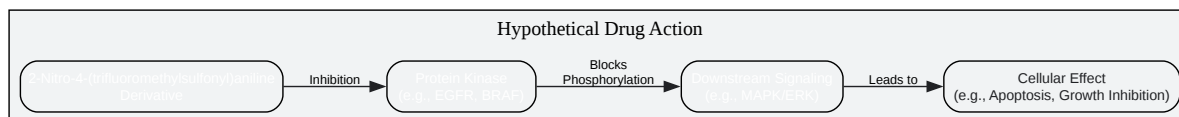
Applications in Drug Development

While specific biological activities or drug development programs involving **2-Nitro-4-(trifluoromethylsulfonyl)aniline** are not widely reported, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

- **Aniline Scaffold:** Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals[5].
- **Nitro Group:** The nitroaromatic group is a known pharmacophore in various drugs, contributing to their biological activity, which can include antimicrobial and anticancer effects[6].
- **Trifluoromethyl and Trifluoromethylsulfonyl Groups:** The incorporation of fluorine-containing groups, such as trifluoromethyl ($-\text{CF}_3$) and trifluoromethylsulfonyl ($-\text{SO}_2\text{CF}_3$), is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets[7][8][9][10]. The trifluoromethylsulfonyl group is a strong electron-withdrawing group and a bioisostere for other functional groups.

Potential Signaling Pathway Interactions

Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that derivatives of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** could be investigated for their potential to modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. However, without specific experimental data, any discussion of signaling pathway involvement remains speculative.



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Caption: Hypothetical interaction of a derivative with a protein kinase signaling pathway.

Conclusion

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a chemical entity with potential for application in synthetic chemistry and as a building block in drug discovery. While detailed experimental data for this specific compound is scarce in the public literature, its structural features suggest that it could serve as a valuable intermediate. Further research is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its biological activity. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this compound.

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